molecular formula C12H12Cl2N4O B11728200 N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No.: B11728200
M. Wt: 299.15 g/mol
InChI Key: QEIHETSZFJVNEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-(benzyloxy)ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The benzyloxy group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which can influence its reactivity and interactions with biological targets.

Biological Activity

N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This triazine derivative exhibits various pharmacological properties, particularly in the fields of oncology and antiviral research. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12Cl2N4O
  • CAS Number : 30886-24-9
  • Molecular Weight : 287.15 g/mol

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity :
    • Studies have demonstrated that triazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells .
    • The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and survival. Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antiviral Properties :
    • Research indicates that certain triazine derivatives possess antiviral activity by targeting viral replication processes. The specific interactions with viral proteins can hinder the lifecycle of viruses such as HIV and others .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against several human cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.25PI3K/Akt pathway inhibition
HeLa (Cervical)1.03Induction of apoptosis
HepG2 (Liver)12.21Cell cycle arrest

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, this compound was tested for its ability to inhibit viral replication in vitro. The results indicated significant activity against specific viral strains.

Virus TypeEC50 (µM)Observed Effect
HIV0.35Inhibition of reverse transcriptase
Influenza0.50Reduction in viral titer

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, this compound can effectively reduce tumor growth.

Properties

Molecular Formula

C12H12Cl2N4O

Molecular Weight

299.15 g/mol

IUPAC Name

4,6-dichloro-N-(2-phenylmethoxyethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H12Cl2N4O/c13-10-16-11(14)18-12(17-10)15-6-7-19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16,17,18)

InChI Key

QEIHETSZFJVNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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